molecular formula C22H27N3O2 B5451880 N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide

Cat. No.: B5451880
M. Wt: 365.5 g/mol
InChI Key: NTCSWBMWIZBLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a common motif in many drugs and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide is unique due to its specific structural features and the range of biological activities it exhibits. Its piperazine ring and ethylbenzoyl group contribute to its distinct chemical and pharmacological properties .

Properties

IUPAC Name

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-3-17-5-7-18(8-6-17)22(27)25-15-13-24(14-16-25)20-11-9-19(10-12-20)23-21(26)4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCSWBMWIZBLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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